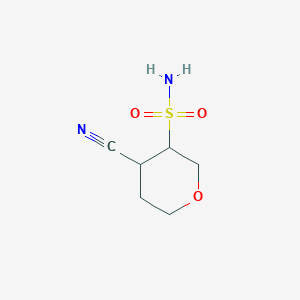

4-Cyanooxane-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyanooxane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S/c7-3-5-1-2-11-4-6(5)12(8,9)10/h5-6H,1-2,4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWRSPZYXLVXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 4 Cyanooxane 3 Sulfonamide

General Strategies for Sulfonamide Synthesis

The construction of the sulfonamide functional group (R-SO₂-NHR') is a well-established transformation, with several reliable methods developed over decades of research. The most prevalent strategies involve the formation of the crucial sulfur-nitrogen (S-N) bond.

The most traditional and widely employed method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netcbijournal.comijarsct.co.in This reaction is a form of nucleophilic acyl-type substitution, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com

The reaction is typically carried out in the presence of an organic base, such as pyridine (B92270) or triethylamine (B128534), or an inorganic base like sodium carbonate, to neutralize the hydrochloric acid generated during the reaction. cbijournal.com While highly effective for primary amines, the reactivity can vary depending on the steric hindrance and nucleophilicity of the amine. cbijournal.com

Key Features of the Method:

Robustness: It is a reliable and well-understood reaction.

Accessibility of Reagents: A wide variety of sulfonyl chlorides and amines are commercially available or readily synthesized.

Versatility: Applicable to a broad scope of primary and secondary amines.

Sulfonyl chlorides themselves are often prepared from sulfonic acids using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus chlorides, or by the oxidation of thiols. researchgate.net

While the sulfonyl chloride route is dominant, various alternative methods have been developed to overcome some of its limitations, such as the often harsh conditions required to prepare the sulfonyl chloride precursor.

From Sulfonic Acids: Direct conversion of sulfonic acids or their salts to sulfonamides can be achieved using activating agents. One approach utilizes a trichloroacetonitrile-triphenylphosphine complex. researchgate.netucl.ac.uk Another method employs isonitriles under aqueous conditions. researchgate.netucl.ac.uk

From Thiosulfonates: Thiosulfonates can serve as stable, non-toxic alternatives to sulfonyl chlorides. organic-chemistry.org They react with amines in the presence of reagents like N-bromosuccinimide (NBS) to generate sulfonamides in high yields. organic-chemistry.orgorganic-chemistry.org This method avoids the use of toxic SO₂ gas and complex intermediates. organic-chemistry.org

From Sulfenamides: The oxidation of sulfenamides using agents such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) provides a direct route to sulfonamides. researchgate.netucl.ac.uk

Metal-Catalyzed Couplings: Modern organic synthesis has introduced metal-catalyzed methods for S-N bond formation. Palladium-catalyzed cross-coupling reactions, for example, can form aryl sulfonamides from aryl boronic acids and sulfonyl chlorides. sci-hub.se Copper-catalyzed reactions have also been developed for the coupling of various sulfur sources with amines. thieme-connect.com A one-pot synthesis from aryl carboxylic acids and amines via decarboxylative chlorosulfonylation has also been reported, leveraging copper catalysis. nih.govprinceton.edu

From Sulfonyl Azides: Sulfonyl azides can react directly with primary and secondary amines via nucleophilic substitution to yield sulfonamides. sci-hub.se

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates and often improving yields. The synthesis of sulfonamides is no exception. Microwave-assisted methods can significantly reduce reaction times from hours to minutes compared to conventional heating. organic-chemistry.orgscribd.com

A notable microwave-assisted approach allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need to isolate the often unstable sulfonyl chloride intermediate. organic-chemistry.orgacs.orgnih.gov This process typically involves activating the sulfonic acid with a reagent like 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT) under microwave irradiation, followed by the addition of the amine. organic-chemistry.orgscribd.com This technique demonstrates good functional group tolerance and produces high-purity sulfonamides in excellent yields. organic-chemistry.orgacs.org

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 10-30 minutes organic-chemistry.orgacs.org |

| Yield | Often moderate to good | Generally high to excellent (78-95%) researchgate.net |

| Conditions | Higher temperatures, longer duration | Controlled temperature and pressure, rapid heating |

| Purity | May require extensive purification | Often results in cleaner reactions and simpler workup acs.org |

This table provides a general comparison based on reported findings in the literature.

Targeted Synthesis of 4-Cyanooxane-3-sulfonamide

The synthesis of a specific, functionalized molecule such as this compound requires a targeted approach that builds upon the general principles of sulfonamide formation. This involves the careful selection and preparation of a suitable precursor and the subsequent optimization of the sulfonamide-forming reaction.

The logical precursor for the synthesis of this compound via the most common synthetic route is the corresponding sulfonyl chloride, namely rac-(3R,4S)-4-cyanooxane-3-sulfonyl chloride . The preparation of this key intermediate is the critical first step in the synthetic sequence.

Synthesis of the Oxane Ring System: Construction of the core oxane (tetrahydropyran) ring bearing the required cyano and sulfur functionalities at the 3- and 4-positions.

Introduction/Conversion of the Sulfur Moiety: The sulfur-containing functional group would need to be converted into a sulfonic acid or a thiol.

Formation of the Sulfonyl Chloride:

If proceeding from a sulfonic acid derivative, treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride would yield the target sulfonyl chloride.

If starting from a corresponding thiol (rac-(3R,4S)-4-cyanooxane-3-thiol), oxidative chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source and water would be a viable method. organic-chemistry.org

The stereochemistry indicated by (3R,4S) suggests that the cyano group and the sulfonyl chloride group are on opposite faces of the oxane ring (a trans configuration), a detail that must be controlled during the synthesis of the ring system or in subsequent steps.

Once the precursor, rac-(3R,4S)-4-cyanooxane-3-sulfonyl chloride, is obtained, the final step is its conversion to this compound. This involves a reaction with an ammonia (B1221849) source. To achieve a high yield of the desired primary sulfonamide, several reaction parameters must be systematically optimized.

Optimization Strategies:

Amine Source: While aqueous ammonia could be used, anhydrous ammonia in an organic solvent or a surrogate like ammonium (B1175870) chloride with a strong base might provide better results and minimize side reactions.

Base Selection: A non-nucleophilic base is crucial to prevent competition with the ammonia source. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. The stoichiometry of the base is also important; typically, at least two equivalents are used—one to neutralize the HCl byproduct and another to deprotonate the initially formed sulfonamide, which can be acidic.

Solvent Choice: The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally preferred.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Workup and Purification: A standard aqueous workup is used to remove the base hydrochloride salt and any unreacted starting materials. Purification is typically achieved through recrystallization or column chromatography to isolate the pure this compound.

A systematic approach to optimizing the reaction could involve varying these parameters as illustrated in the following table.

| Entry | Amine Source | Base (Equivalents) | Solvent | Temperature (°C) | Outcome |

| 1 | Aqueous NH₃ | - | THF | 0 to 25 | Low yield, potential hydrolysis of sulfonyl chloride |

| 2 | Anhydrous NH₃ (gas) | - | DCM | -78 to 25 | Improved yield, requires specialized equipment |

| 3 | NH₄Cl | DBU (2.2) | Acetonitrile | 25 | Moderate yield, depends on base strength |

| 4 | Anhydrous NH₃ (gas) | Pyridine (2.0) | DCM | 0 to 25 | Good yield, pyridine acts as base and catalyst |

| 5 | Hexamethyldisilazane | - | THF | 25 | Potential for N-silylated intermediate, requires hydrolysis step |

This table represents a hypothetical optimization study for the conversion of a sulfonyl chloride to a primary sulfonamide, illustrating common variables.

Derivatization and Functionalization Strategies for this compound Analogues

The core structure of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into N-substitution of the sulfonamide, structural alterations of the oxane ring, and the introduction of various substituents.

The nitrogen atom of the sulfonamide group in this compound is a primary site for derivatization. N-substitution can significantly impact the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity. A general approach to N-substitution involves the reaction of the primary sulfonamide with a variety of electrophiles under basic conditions.

Common strategies for N-alkylation include reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. For the synthesis of N-aryl derivatives, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed, reacting the sulfonamide with an aryl halide in the presence of a palladium or copper catalyst.

Furthermore, the sulfonamide nitrogen can be acylated using acyl chlorides or anhydrides, or it can be made to react with isocyanates to form sulfonylureas, a common pharmacophore in various drugs. These derivatization reactions allow for the introduction of a wide array of functional groups, from simple alkyl and aryl groups to more complex heterocyclic systems.

Table 1: Representative N-Substitution Reactions of a Primary Sulfonamide

| Reagent | Product Type |

| Alkyl Halide (R-X) | N-Alkyl Sulfonamide |

| Aryl Halide (Ar-X) + Catalyst | N-Aryl Sulfonamide |

| Acyl Chloride (RCOCl) | N-Acyl Sulfonamide |

| Isocyanate (R-N=C=O) | N-Sulfonylurea |

One approach to modifying the oxane ring is through the introduction of substituents at the available carbon positions. This can be achieved by starting with appropriately substituted precursors during the synthesis of the oxane ring itself. For instance, using a substituted diol in a ring-closing metathesis or an intramolecular Williamson ether synthesis would result in a substituted oxane ring.

Another strategy involves the functionalization of the existing oxane ring. For example, if a precursor with a double bond within the oxane ring system is synthesized, this double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new functional groups and stereocenters. Ring-opening and subsequent re-closing strategies can also be employed to introduce heteroatoms or alter the ring size, leading to analogues with different heterocyclic cores. The inherent ring strain in smaller cyclic ethers like oxetanes can be leveraged in ring-expansion reactions to form larger rings like oxanes acs.org.

To systematically explore the structure-activity relationship (SAR) of this compound analogues, a variety of substituents can be introduced at different positions of the molecule. The goal of SAR studies is to identify which parts of the molecule are essential for its biological activity and to optimize these interactions.

For the sulfonamide moiety, as discussed in section 2.3.1, a wide range of alkyl, aryl, and heterocyclic groups can be appended to the nitrogen atom. The electronic properties of these substituents can be varied, for example, by introducing electron-donating or electron-withdrawing groups on an N-aryl substituent. This allows for the investigation of the role of electronics in the compound's activity.

Regarding the oxane ring, substituents with different steric and electronic properties can be introduced. For instance, small alkyl groups, halogens, or hydroxyl groups could be placed at various positions to probe the steric tolerance of the binding pocket of a target protein.

The cyano group at the 4-position of the oxane ring is another key functional group that can be modified. For example, it can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. Each of these modifications dramatically alters the chemical nature of this position, changing it from a neutral, hydrogen bond acceptor to an acidic, basic, or hydrogen bond donating group.

Table 2: Potential Modifications for SAR Studies of this compound

| Modification Site | Type of Modification | Potential Impact |

| Sulfonamide Nitrogen | Alkylation, Arylation, Acylation | Altered lipophilicity, hydrogen bonding, and electronic properties |

| Oxane Ring | Introduction of substituents, Ring size alteration | Modified conformation, steric profile, and solubility |

| Cyano Group | Hydrolysis, Reduction | Introduction of acidic, basic, or hydrogen bond donating groups |

Advanced Characterization Techniques for Confirming Chemical Structure

The unambiguous determination of the chemical structure of this compound and its derivatives is crucial. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the oxane ring, with their chemical shifts and coupling constants providing information about their chemical environment and relative stereochemistry. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the proton and carbon signals and confirming the connectivity within the molecule. For oxane derivatives, the conformation of the ring (e.g., chair or boat) can often be inferred from the coupling constants of the ring protons scispace.commdpi.com.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Techniques like electrospray ionization (ESI) are commonly used for the analysis of sulfonamides nih.gov. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting fragment ions, which can help in confirming the presence of key structural motifs, such as the oxane ring and the sulfonamide group.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. It can also reveal details about the intermolecular interactions, such as hydrogen bonding, which can be important for understanding the compound's physical properties and its interactions with biological macromolecules openaccessjournals.comnih.gov.

Table 3: Spectroscopic and Spectrometric Data for a Hypothetical this compound

| Technique | Expected Data | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants for oxane and sulfonamide protons. | Connectivity, stereochemistry, and conformation of the molecule. |

| ¹³C NMR | Chemical shifts for all carbon atoms, including the cyano and oxane carbons. | Carbon framework of the molecule. |

| HRMS | Accurate mass of the molecular ion. | Elemental composition and molecular formula. |

| X-ray Crystallography | 3D structure with precise bond lengths and angles. | Unambiguous confirmation of structure and stereochemistry. |

Chemical Reactivity and Transformation Pathways of 4 Cyanooxane 3 Sulfonamide

General Reactivity of Sulfonamide Functional Groups

The sulfonamide functional group (R-SO₂NR'R") is a cornerstone in many pharmaceutical compounds and is characterized by its relative stability. wikipedia.org Generally, this group is unreactive, a property that contributes to its common use as a bioisostere for amides or carboxylic acids in drug design. researchgate.net The rigidity of the functional group often results in sulfonamides being crystalline solids. wikipedia.org

Key reactions involving the sulfonamide moiety include:

Acidity and Deprotonation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. wikipedia.org The pKa of the N-H bond is a critical factor in the molecule's solubility and interaction with biological targets.

N-Alkylation/N-Arylation: Following deprotonation, the resulting anion can act as a nucleophile, participating in alkylation or arylation reactions.

Hinsberg Reaction: The reaction of primary or secondary amines with a sulfonyl chloride, like benzenesulfonyl chloride, is the basis of the Hinsberg test to distinguish between amine classes. wikipedia.org This highlights the primary method for sulfonamide synthesis, which involves the reaction of a sulfonyl chloride with an amine. wikipedia.org

Reductive Cleavage: The sulfur-nitrogen (S-N) bond, while generally stable, can be cleaved under strong reducing conditions.

Degradation: Under advanced oxidation processes (AOPs), such as those involving hydroxyl radicals, the S-N bond is a common site for cleavage. mdpi.com This is a significant pathway in the environmental degradation of sulfonamide-containing pollutants. mdpi.com

Table 1: Summary of General Reactions of the Sulfonamide Functional Group

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Deprotonation | Base (e.g., NaH, K₂CO₃) | Sulfonamide Anion | The N-H bond is acidic. wikipedia.org |

| N-Alkylation | Base, Alkyl Halide | N-Alkyl Sulfonamide | Occurs after deprotonation. |

| Hinsberg Reaction | Benzenesulfonyl chloride, Base | Sulfonamide | Classic method for amine detection. wikipedia.org |

| S-N Bond Cleavage | Strong reducing agents; AOPs | Amine and Sulfinic Acid derivatives | A common degradation pathway. mdpi.com |

Reactions Involving the Cyano Group on the Oxane Ring

The cyano (nitrile) group (-C≡N) is a versatile functional group that can undergo a wide range of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of adjacent atoms.

Common reactions of the nitrile group include:

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.org The reaction proceeds through a primary amide intermediate, which can sometimes be isolated.

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which is then hydrolyzed to a ketone upon aqueous workup. libretexts.org

Cycloaddition Reactions: The nitrile group can participate as a dienophile or dipolarophile in various cycloaddition reactions.

Metal-Mediated C-CN Bond Activation: While the C-CN bond is robust, it can be cleaved by certain transition-metal complexes, allowing the cyano group to function as a leaving group in cross-coupling reactions or as a cyanating agent. snnu.edu.cn

Table 2: Common Transformations of the Nitrile (Cyano) Functional Group

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (via Amide) | A fundamental reaction of nitriles. libretexts.org |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine | A complete reduction of the triple bond. |

| Catalytic Hydrogenation | H₂, Raney Ni/Pd/Pt | Primary Amine | Another common reduction method. |

| Grignard Reaction | 1. R-MgX, ether; 2. H₃O⁺ | Ketone | Forms a new C-C bond. libretexts.org |

Transformations of the Oxane Ring System

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom (also known as tetrahydropyran), is generally a stable and unreactive system, similar to acyclic ethers. Its stability makes it a common structural motif in natural products. Transformations typically require harsh conditions or specific activation.

Potential transformations include:

Ring Opening: Acid-catalyzed ring cleavage can occur, particularly with strong acids like HBr or HI, leading to a dihaloalkane or a halo-alcohol. This proceeds via protonation of the ether oxygen followed by nucleophilic attack.

Oxidation: Oxidation adjacent to the ether oxygen (at the C2 or C6 position) can occur under specific conditions, potentially leading to lactones.

Metabolic Scission: In biological systems, oxidative metabolism can lead to ring scission. For instance, studies on the related, more strained oxetane (B1205548) ring show that it can undergo ring cleavage to form diol or hydroxy acid metabolites. acs.org A similar pathway, though likely less facile, could be envisioned for the oxane ring under specific enzymatic conditions.

Convergent Synthesis Approaches: The construction of complex molecules containing trans-fused oxane rings often involves multi-step sequences including cross-coupling, cyclization, and reductive etherification, demonstrating the robustness of the ring system during complex chemical manipulations. researchgate.netulpgc.es

Table 3: Potential Transformation Pathways of the Oxane Ring

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Conc. HBr or HI, heat | Dihaloalkane / Halo-alcohol | Requires harsh conditions. |

| Metabolic Ring Scission | Oxidative enzymes (e.g., P450) | Hydroxy acids, Diols | A potential biotransformation pathway. acs.org |

Stability and Degradation Mechanisms under Various Conditions

Photodegradation: Sulfonamides can be degraded by photolysis, and this process is often enhanced by photocatalysts like g-C₃N₄ or TiO₂ under visible or UV light. mdpi.comresearchgate.netresearchgate.net Degradation pathways typically involve attack by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). researchgate.net Common transformations include hydroxylation of the aromatic ring (if present) and cleavage of the S-N bond. mdpi.comresearchgate.net

Biodegradation: While some sulfonamides are resistant to biodegradation, certain microbial strains, such as Pseudomonas stutzeri, have been shown to degrade them. nih.gov The process is often slow and dependent on environmental conditions, with degradation proceeding via hydrolysis of the amide bond and other enzymatic transformations. nih.gov

Chemical Degradation: Advanced Oxidation Processes (AOPs), including the Fenton reaction (H₂O₂/Fe²⁺), are effective in mineralizing sulfonamides. mdpi.com The primary mechanism involves the generation of highly reactive hydroxyl radicals that attack the molecule non-selectively, leading to bond cleavage and eventual breakdown. mdpi.com

pH Stability: The oxane ring and sulfonamide group are generally stable across a wide pH range. However, the cyano group can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, especially with heating. libretexts.org Sulfonamides themselves are generally stable at acidic pH. nih.gov

Table 4: Stability and Degradation of Functional Moieties under Various Conditions

| Condition | Sulfonamide Group | Cyano Group | Oxane Ring |

|---|---|---|---|

| Acidic (pH < 4) | Generally stable. nih.gov | Can hydrolyze to carboxylic acid (with heat). libretexts.org | Stable. |

| Neutral (pH ~7) | Stable. | Stable. | Stable. |

| Basic (pH > 10) | Forms anion (deprotonation). | Can hydrolyze to carboxylate (with heat). libretexts.org | Stable. |

| Oxidizing Agents (AOPs) | S-N bond cleavage, hydroxylation. mdpi.com | May be oxidized, but S-N bond is more labile. | Can undergo ring opening/oxidation. |

| Reducing Agents (e.g., LiAlH₄) | S-N bond can be cleaved. | Reduced to primary amine. libretexts.org | Stable. |

| Visible/UV Light | Can undergo photodegradation. researchgate.net | Generally stable. | Generally stable. |

Table of Chemical Compounds

Table 5: List of Chemical Compounds

| Compound Name | Functional Group/Class |

|---|---|

| 4-Cyanooxane-3-sulfonamide | Sulfonamide, Nitrile, Oxane |

| Benzenesulfonyl chloride | Sulfonyl Chloride |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent |

| Pseudomonas stutzeri | Bacterium |

| Titanium dioxide (TiO₂) | Photocatalyst |

Structure Activity Relationship Sar Investigations of 4 Cyanooxane 3 Sulfonamide and Its Analogues

Importance of the Sulfonamide Moiety in Biological Recognition and Activity

The sulfonamide group (R-SO₂NHR') is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. researchgate.netekb.eg Its significance in biological recognition and activity is multifaceted. Sulfonamides are found in drugs with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties. researchgate.netekb.egajchem-b.com

The biological importance of the sulfonamide moiety stems from several key features:

Enzyme Inhibition: Historically, sulfonamides gained prominence as antibacterial agents by acting as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov This ability to mimic the structure of a natural substrate, p-aminobenzoic acid (PABA), highlights its capacity for specific biological recognition. nih.gov

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). nih.gov This allows it to form strong and specific interactions with amino acid residues in the binding sites of target proteins and enzymes, such as carbonic anhydrase and various proteases. ajchem-b.comnih.govresearchgate.net These interactions are critical for anchoring a molecule to its biological target and ensuring high binding affinity.

Modulation of Properties: The sulfonamide nitrogen can be substituted with various groups, a common strategy in drug design to fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties. ekb.egopenaccesspub.org

The coordination of sulfonamides with metal ions has also been shown to stimulate or enhance their biological properties, demonstrating another facet of their interactive potential. nih.gov

Role of the Oxane Ring Geometry and Substitution Pattern in Molecular Interactions

The oxane, or tetrahydropyran, ring is a six-membered heterocyclic ether that serves as a crucial structural component in many biologically active molecules. Its geometry and substitution pattern play a significant role in defining how a molecule interacts with its biological targets.

Conformational Influence: The oxane ring is not planar and typically adopts puckered conformations, such as a chair or a distorted boat form. iucr.orgiucr.orgresearchgate.net This conformational preference dictates the spatial orientation of its substituents. For a molecule like 4-Cyanooxane-3-sulfonamide, the oxane ring acts as a scaffold, holding the cyano and sulfonamide groups in specific axial or equatorial positions. This fixed geometry is critical for presenting these functional groups correctly for optimal interaction with a protein's binding site.

Conformational Lock: The oxane ring can act as a "conformational lock," rigidifying the structure of a molecule. acs.org This pre-organization reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity.

Improved Physicochemical Properties: Incorporating an oxane ring into a drug candidate is a recognized strategy in medicinal chemistry to improve metabolic stability and solubility, which are key pharmacokinetic properties.

The specific substitution pattern on the oxane ring determines the relative stereochemistry (e.g., cis or trans) of the functional groups, which can profoundly impact biological activity, as discussed in the stereochemistry section below.

Influence of the Cyano Group on Binding Affinity, Selectivity, and Potency

The cyano (-C≡N) group, though simple in structure, is a powerful and versatile functional group in drug design that can significantly influence a molecule's biological profile. nih.gov Its incorporation into a lead compound is a strategy used to enhance binding affinity, improve pharmacokinetics, and even reduce drug resistance. nih.gov

Key contributions of the cyano group include:

Hydrogen Bonding and Polar Interactions: The nitrogen atom of the cyano group is a strong hydrogen bond acceptor. nih.gov It can form direct hydrogen bonds with amino acid residues like arginine and lysine (B10760008) or participate in water-bridged hydrogen bonding networks within a protein's active site, enhancing binding affinity. nih.govresearchgate.net

Electronic Properties: As a potent electron-withdrawing group, the cyano moiety can modulate the electronic density of the molecular scaffold to which it is attached. nih.gov This can influence the reactivity and interaction potential of other nearby functional groups.

Shape and Steric Fit: The cyano group has a distinct linear geometry. nih.gov This shape allows it to fit precisely into narrow, sterically constrained hydrophobic pockets within a binding site that may not accommodate bulkier groups. nih.govresearchgate.net This can be a key factor in achieving selectivity for a specific target.

Potency Enhancement: The presence of a cyano group is often directly linked to potency. In SAR studies of various compound series, the replacement of a cyano group with other functionalities, such as methyl acetate (B1210297) or phenyl, has been shown to decrease or even abolish binding affinity and biological activity. nih.gov

The table below summarizes the multifaceted roles of the cyano group in molecular interactions.

| Feature of Cyano Group | Impact on Biological Activity | Reference |

| Hydrogen Bond Acceptor | Enhances binding affinity through interactions with protein residues. | nih.govresearchgate.net |

| Electron-Withdrawing Nature | Modulates the electronic character of the parent molecule. | nih.gov |

| Linear Geometry | Allows for a snug fit into sterically restricted binding pockets, improving selectivity. | nih.govresearchgate.net |

| Metabolic Blocker | Can block sites of metabolism, increasing the metabolic stability of a drug. | researchgate.net |

Impact of Stereochemistry on Biological Activity, if Applicable

For a molecule such as this compound, which possesses at least two chiral centers at positions 3 and 4 of the oxane ring, stereochemistry is critically important to its biological activity. Chirality is a fundamental factor in drug action because biological targets, such as enzymes and receptors, are themselves chiral macromolecules. biomedgrid.com

Stereoselective Interactions: The different spatial arrangements of atoms in stereoisomers (enantiomers and diastereomers) cause them to interact differently with chiral biological targets. biomedgrid.com One isomer may bind with high affinity and elicit the desired biological response, while another may bind weakly, show no activity, or even interact with a different target, potentially causing side effects. biomedgrid.com

Profound Influence on Activity: Research has consistently shown that changes in stereochemistry can have a major influence on biological activity. nih.gov For example, in studies of oleandomycin (B1677203) derivatives, altering the stereochemistry at specific positions had a significant effect on both antibacterial and anti-inflammatory activity. nih.gov

Stereoselective Uptake and Metabolism: The effects of stereochemistry extend beyond target binding. The transport of a drug into cells and its subsequent metabolism can also be stereoselective processes. biomedgrid.comnih.gov In some cases, significant differences in the biological activity between isomers are attributed to a stereoselective uptake mechanism, where one isomer is preferentially transported into the target cell. nih.gov

Given the chiral nature of this compound, it is expected that its different stereoisomers would exhibit distinct biological profiles. Therefore, controlling the stereochemistry during synthesis is a crucial step in developing a potent and selective therapeutic agent.

Design Principles for Modulating and Optimizing Biological Activities through Structural Variation

Based on the SAR principles discussed, several key design strategies can be employed to modulate and optimize the biological activities of this compound analogues.

Systematic Variation of the Sulfonamide Moiety:

The free amine of the sulfonamide group (-SO₂NH₂) can be substituted with a wide range of alkyl, aryl, or heterocyclic groups. This is a classic medicinal chemistry strategy to explore new interactions within the binding pocket, which can modulate potency and selectivity. ekb.egopenaccesspub.org As shown in the table below, different substitutions can lead to vastly different biological activities.

| Core Scaffold | Substitution on Sulfonamide (R in -SO₂NHR) | Resulting Biological Activity | Reference |

| Phenylsulfonamide | H | Antibacterial | openaccesspub.org |

| Phenylsulfonamide | Heterocycle (e.g., thiazole) | Varied (e.g., Anti-urease) | mdpi.com |

| Phenylsulfonamide | -CO-NH-Alkyl (Sulfonylurea) | Anti-hyperglycemic | openaccesspub.org |

Modification of the Oxane Ring and Stereochemistry:

The relative orientation (cis vs. trans) of the cyano and sulfonamide groups is determined by the stereochemistry at C3 and C4. Synthesizing and testing individual diastereomers is essential to identify the optimal spatial arrangement for target engagement.

Introducing other small substituents onto the oxane ring could be explored to probe for additional interactions or to fine-tune the ring's conformation.

Positional Isomers of the Cyano Group:

While the parent compound is 4-cyanooxane, synthesizing isomers where the cyano group is at a different position (e.g., position 2 or 5) could reveal the importance of its location relative to the sulfonamide and the ring oxygen for biological activity.

Bioisosteric Replacement:

The cyano group could be replaced with other small, linear, or electron-withdrawing groups (e.g., an acetylenic group, a halogen) to test the specific requirements of the binding pocket.

The oxane ring itself could be replaced with other cyclic systems, such as a cyclopentane (B165970) or cyclohexane (B81311) ring, to determine the importance of the ring oxygen for activity.

By systematically applying these principles, medicinal chemists can rationally design analogues of this compound to achieve enhanced potency, greater selectivity, and improved drug-like properties.

Computational Chemistry and Theoretical Studies of 4 Cyanooxane 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. nih.govrsdjournal.org These calculations provide a detailed understanding of the electronic structure and geometry of 4-Cyanooxane-3-sulfonamide.

The electronic structure of a molecule governs its reactivity and interactions. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.govwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For sulfonamide derivatives, the distribution of electron density in these orbitals can indicate the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For instance, in related sulfonamide structures, the electron density is often localized on the oxygen atoms of the sulfonamide group, suggesting these as potential sites for interaction. ub.edu

Charge Distribution and Molecular Electrostatic Potential (MESP): The distribution of electrical charges within the this compound molecule is not uniform due to the presence of electronegative atoms like oxygen, nitrogen, and sulfur. MESP maps visually represent the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are valuable for predicting how the molecule will interact with other molecules, including biological receptors. mdpi.com

Reactivity Indices: Conceptual DFT provides various reactivity descriptors. mdpi.com These indices, such as chemical hardness, electronic chemical potential, and the electrophilicity index, are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. mdpi.com

Table 1: Key Electronic Properties and Reactivity Indices

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons in a reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap generally implies greater chemical stability. nih.gov |

| MESP | Molecular Electrostatic Potential. | Identifies electron-rich and electron-poor regions, predicting non-covalent interaction sites. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. mdpi.com |

| Electrophilicity Index (ω) | Measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. mdpi.com |

Molecules can exist in various spatial arrangements or conformations due to the rotation around single bonds.

Geometrical Optimization: For each identified conformer, geometrical optimization is performed to find the most stable structure with the lowest energy. researchgate.net This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. mdpi.comnih.gov DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311G+(d,p)), are commonly used for this purpose. nih.gov The optimized geometry is crucial for accurate predictions of other molecular properties.

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for structure verification. mdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. nih.govmdpi.com For this compound, characteristic vibrational modes would include the stretching of the C≡N (cyano), S=O and S-N (sulfonamide), and C-O-C (oxane) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the chemical shifts of ¹H and ¹³C atoms. nih.govnih.gov These predictions are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound Functional Groups

| Functional Group | Predicted IR Frequency Range (cm⁻¹) | Predicted ¹³C NMR Chemical Shift Range (ppm) | Predicted ¹H NMR Chemical Shift Range (ppm) |

| Cyano (C≡N) | ~2200-2260 | ~110-125 | - |

| Sulfonamide (SO₂NH) | S=O: ~1300-1350 & ~1150-1180; N-H: ~3200-3300 | - | N-H: Variable, depends on environment |

| Oxane (C-O-C) | ~1050-1150 | ~60-80 | ~3.5-4.5 |

Note: These are approximate ranges based on typical values for these functional groups and may be refined by specific calculations for the entire molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The sulfonamide functional group is a well-known pharmacophore present in a wide range of clinically used drugs. nih.govresearchgate.net Therefore, proteins that are known targets for other sulfonamide-containing drugs are logical starting points for docking studies with this compound. Potential targets include:

Carbonic Anhydrases (CAs): These enzymes are well-established targets for sulfonamide inhibitors. nih.govmdpi.comrcsb.org Different isoforms of CA are involved in various physiological processes, and their inhibition has therapeutic applications.

Kinases: Certain protein kinases, which are key regulators of cell signaling, have been identified as targets for anticancer sulfonamides. mdpi.commdpi.com

DNA Gyrase: This bacterial enzyme is a target for some antibacterial sulfonamides. rsc.org

The selection of a specific protein for docking is often guided by the therapeutic area of interest and the structural similarity of the ligand to known inhibitors of that protein.

Once a target protein is selected, molecular docking simulations place this compound into the protein's active site and score the different binding poses. The analysis of the best-scoring pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonding: This is a critical interaction for sulfonamides. researchgate.net The sulfonamide group's N-H can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors. mdpi.com The cyano group's nitrogen can also participate as a hydrogen bond acceptor. These interactions often occur with specific amino acid residues in the active site, such as threonine or asparagine. mdpi.compensoft.net

Hydrophobic Interactions: Nonpolar parts of the this compound molecule, such as the hydrocarbon backbone of the oxane ring, can form favorable hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, phenylalanine) in the protein's binding pocket. mdpi.comresearchgate.net

Pi-Stacking: If the target protein's active site contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, pi-stacking interactions with the cyano group or other parts of the ligand might occur, although the oxane ring itself is not aromatic.

Table 3: Potential Binding Interactions of this compound with a Generic Protein Target

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Sulfonyl Oxygens, Cyano Nitrogen, Oxane Oxygen | Arginine, Lysine (B10760008), Asparagine, Glutamine, Serine |

| Hydrophobic Interactions | Oxane Ring (CH₂ groups) | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Ionic Interactions | Deprotonated Sulfonamide (anion) | Zinc ion (in metalloenzymes like Carbonic Anhydrase), Lysine, Arginine |

The combination of these interactions determines the binding affinity and specificity of this compound for a particular protein target. nih.gov The insights gained from these computational studies are invaluable for guiding the design of new derivatives with improved potency and selectivity.

Prediction of Binding Affinities and Optimal Binding Orientations

In modern drug discovery, predicting how a potential drug molecule (a ligand) will interact with its biological target, typically a protein, is a critical first step. This process, known as molecular docking, computationally estimates the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.in The primary goal is to predict the binding affinity, often expressed as a docking score or binding energy, and to understand the specific molecular interactions that stabilize the complex. scirp.org

For this compound, molecular docking would be used to place the molecule into the active site of a target protein. Sulfonamides are well-known inhibitors of carbonic anhydrase (CA) enzymes, which are implicated in diseases like glaucoma and cancer. ni.ac.rsnih.gov Therefore, a typical study would involve docking this compound into the active site of a human CA isoform, such as CA II or CA IX.

The docking process yields a "pose," which is the predicted conformation and orientation of the ligand in the binding pocket. The quality of this pose is evaluated using a scoring function that calculates the binding energy (in kcal/mol), with more negative values indicating a stronger, more favorable interaction. scirp.org These calculations account for forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. scirp.orgtandfonline.com

For instance, the sulfonamide group (-SO₂NH₂) is known to coordinate with the zinc ion present in the active site of carbonic anhydrases. ni.ac.rs The cyano (-CN) and oxane ring moieties would be analyzed for their potential to form hydrogen bonds or hydrophobic interactions with residues in the binding pocket, which could enhance binding affinity and selectivity. tandfonline.com Studies on other heterocyclic sulfonamides have shown that such interactions with specific amino acid residues are crucial for the inhibitory effect. nih.gov

A hypothetical summary of docking results for this compound against a carbonic anhydrase target is presented below to illustrate the typical data generated.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen Bonds |

| Carbonic Anhydrase IX | -9.2 | Val121, Leu198, Pro202 | Hydrophobic Interactions |

This table is a hypothetical representation of data that would be generated from a molecular docking study.

Molecular Dynamics and Simulation Studies

While molecular docking provides a static snapshot of the most likely binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movement of every atom in the ligand-protein complex and surrounding solvent (typically water), providing deep insights into the stability and conformational flexibility of the complex. ni.ac.rs Such simulations are crucial for validating the results of docking and for understanding the nuanced, dynamic interactions that govern molecular recognition. nih.gov

For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would start with the best-docked pose of the compound within its target protein. Key analyses performed on the resulting trajectory include:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify which parts of the protein are flexible or rigid. Significant fluctuations in the active site residues upon ligand binding can indicate an induced fit or potential instability, while a reduction in fluctuation can suggest stabilization of the binding pocket.

Studies on other sulfonamide-inhibitor complexes have successfully used MD simulations to confirm the stability of the binding mode and to highlight the critical hydrogen bonds and hydrophobic contacts that are maintained throughout the simulation, thereby reinforcing the inhibitory mechanism. ni.ac.rsnih.gov

Emerging Trends in Computational Chemistry for Drug Discovery

The field of computational drug discovery is rapidly evolving, with machine learning (ML) and quantum computational chemistry emerging as powerful tools to accelerate the design of new therapeutics. nih.gov

Machine Learning (ML): ML models, including techniques like Quantitative Structure-Activity Relationship (QSAR), Random Forest (RF), and Support Vector Machines (SVM), are increasingly used to predict the biological activity and physicochemical properties of novel compounds. researchgate.netnih.gov For a compound like this compound, ML could be applied in several ways:

Activity Prediction: By training a model on a large dataset of known sulfonamide inhibitors, it is possible to predict the inhibitory potency of new, unsynthesized derivatives. ni.ac.rstandfonline.com These models identify key molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) that correlate with biological activity. nih.gov

ADMET Prediction: ML models can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline and reducing late-stage failures.

Virtual Screening: ML can rapidly screen vast virtual libraries of compounds to prioritize a smaller, more manageable set for more computationally intensive docking and MD simulations. tandfonline.com

Recent studies have successfully used ML to build robust predictive models for the anticancer activity of sulfonamides and to understand their binding mechanisms. nih.gov

Quantum Computational Chemistry: Quantum mechanics (QM) provides the most accurate description of molecular systems by considering the electronic structure. umw.edu.pl While computationally expensive, QM methods are being increasingly integrated into drug discovery workflows. For this compound, QM calculations could:

Refine Charge Calculations: Provide highly accurate atomic charges for the ligand, which improves the precision of molecular docking and MD simulations, as their scoring functions are highly sensitive to electrostatic calculations.

Analyze Covalent Interactions: If a compound is designed to bind covalently to its target, QM methods are essential for modeling the bond-forming/breaking process, which cannot be handled by classical molecular mechanics force fields.

Predict Spectroscopic Properties: QM can accurately predict properties like NMR and IR spectra, which can aid in the characterization and structural confirmation of the synthesized compound.

The integration of these advanced computational methods provides a powerful, multi-faceted approach to understanding and optimizing novel drug candidates like this compound, guiding experimental efforts and accelerating the path to new medicines.

Future Research Directions and Potential Academic Applications

Exploration of Novel and Greener Synthetic Pathways

The advancement of 4-Cyanooxane-3-sulfonamide from a conceptual molecule to a tangible asset for biological screening hinges on the development of efficient and sustainable synthetic routes. Future research should prioritize green chemistry principles to minimize environmental impact and enhance scalability.

Traditional sulfonamide synthesis often involves the reaction of sulfonyl chlorides with amines, which can require harsh conditions and toxic organic solvents. researchgate.net Modern, greener alternatives offer significant improvements. A key area of exploration would be the use of aqueous media for the synthesis, as water is a safe and environmentally benign solvent. rsc.orgrsc.org Methodologies using equimolar amounts of starting materials and omitting organic bases, with product isolation achieved through simple filtration, would be highly desirable. rsc.org

Another promising avenue is the exploration of novel sulfur dioxide surrogates, such as potassium metabisulfite (B1197395) (K₂S₂O₅) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com These reagents are stable, easy to handle, and facilitate the introduction of the sulfonyl group under milder, often catalyst-free or transition-metal-free photocatalytic conditions. thieme-connect.com Such multi-component reactions, coupling an aryl precursor, a SO₂ surrogate, and an amine, could provide a modular and efficient pathway to a diverse library of this compound analogs. thieme-connect.com

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Key Features | Potential Advantages |

|---|---|---|

| Aqueous Synthesis | Utilizes water as the primary solvent; may involve dynamic pH control. | Environmentally friendly, safe, simplified product isolation (filtration). rsc.org |

| Catalyst-Free Methods | Reactions proceed without a catalyst, often in green solvents like water or ethanol. | Reduces cost, avoids toxic metal catalysts, simplifies purification. |

| SO₂ Surrogate Chemistry | Employs stable solid reagents like K₂S₂O₅ or DABSO. | Safer handling than gaseous SO₂, enables modular three-component coupling reactions. thieme-connect.com |

| Photocatalysis | Uses light to drive the reaction, often under mild, room-temperature conditions. | High energy efficiency, can enable novel bond formations without transition metals. |

Advanced SAR and QSAR Modeling for Rational Compound Design

Once a synthetic route is established, the next critical step is to understand the relationship between the molecular structure of this compound derivatives and their biological activity. This is achieved through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.

Future research should focus on systematically modifying the three key components of the this compound scaffold: the oxane ring, the cyano group, and the sulfonamide moiety. A library of analogs would be synthesized and tested against a specific biological target to generate the necessary data for SAR analysis.

QSAR modeling can then translate these findings into a mathematical model that predicts the activity of novel, unsynthesized compounds. ekb.eg These models are built by calculating a wide range of molecular descriptors for each analog and correlating them with biological activity. tiu.edu.iq Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly valuable, as they provide 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic properties should be modified to enhance activity. benthamdirect.com This provides a powerful tool for the rational design of next-generation compounds with improved potency and selectivity. benthamdirect.comqub.ac.uk

Table 2: Common Descriptor Types for Sulfonamide QSAR Models

| Descriptor Category | Description | Examples |

|---|---|---|

| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. | Valence Connectivity Index ((1)chi(v)), Wiener Index. nih.gov |

| Electronic | Describe the electronic properties and distribution of charges in the molecule. | Dipole moment, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO). |

| Steric/Geometrical | Relate to the 3D shape and size of the molecule. | Molecular volume, Surface area, Ovality. |

| Thermodynamic | Describe the energy and stability of the molecule. | Heat of formation, SCF energy. ekb.eg |

| Hydrophobic | Quantify the molecule's lipophilicity, which affects membrane permeability. | LogP (partition coefficient). |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Initially, ML models can be trained on existing databases of sulfonamides and other bioactive molecules to predict potential biological targets for the this compound core. As experimental data becomes available, these models can be refined to predict a range of properties, including bioactivity, solubility, and potential toxicity, for virtual derivatives. tandfonline.com

Development of Novel Biochemical and Cellular Assay Methodologies for Target Validation

Identifying the specific biological target(s) of this compound is a crucial step. ucl.ac.uk Future research must involve the development and implementation of robust screening assays. High-Throughput Screening (HTS) is a foundational technology that allows for the rapid testing of thousands of compounds, making it ideal for initial hit identification from large chemical libraries. azolifesciences.comnih.gov

The development of a primary assay, whether biochemical (e.g., an enzyme activity assay) or cell-based, is the first step. europeanpharmaceuticalreview.com This assay must be miniaturized and automated to be compatible with HTS platforms. pharmtech.com Hits identified from the primary screen must then be validated through a series of secondary and orthogonal assays to eliminate false positives. pharmasalmanac.com These confirmatory screens might use different detection technologies or assess the compound's activity in a more complex, physiologically relevant cellular context. pharmasalmanac.com

For target validation, techniques such as the cellular thermal shift assay (CETSA) coupled with quantitative mass spectrometry can identify which proteins in a cell physically interact with the compound. technologynetworks.com Once a primary target is validated, more sophisticated High-Content Screening (HCS) can be employed. HCS uses automated imaging to capture complex biological responses within cells, providing deeper insights into the compound's mechanism of action. pharmasalmanac.com

Preclinical Biological Evaluation in Advanced In Vitro and In Vivo Model Systems

After a lead compound is optimized, its efficacy and safety must be evaluated in preclinical models that accurately mimic human biology. nih.gov There is a significant push to move beyond traditional 2D cell cultures and animal models, which often fail to predict clinical outcomes. mdpi.commattek.com

Future preclinical evaluation of this compound derivatives should leverage advanced in vitro models. These include 3D cell culture systems like spheroids and organoids, which better recapitulate the complex cell-cell interactions and microenvironment of human tissues. mdpi.comnih.gov Organ-on-a-chip technologies represent a further leap, creating microfluidic systems that model the structure and function of human organs, allowing for more predictive assessment of a drug's efficacy and toxicity. pharmafeatures.com These advanced models can reduce the reliance on animal testing and provide more human-relevant data early in the development process. towardshealthcare.comnih.gov

Table 3: Comparison of Preclinical Models for Compound Evaluation

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, low cost, easy to manipulate. cusabio.com | Lacks physiological relevance, poor predictive power for in vivo response. mdpi.com |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue structure. | More accurately model cell-cell interactions, microenvironment, and drug response. mdpi.com | Higher cost, lower throughput, potential for variability. |

| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate organ-level functions. | Mimics human physiology and dynamic environment, can link multiple "organs". pharmafeatures.com | Complex to set up, still an emerging technology. |

| Animal Models (e.g., Mice) | Evaluation in a living organism. | Provides data on systemic effects, pharmacokinetics, and complex biological responses. nih.gov | Biological differences from humans can lead to poor clinical translation; ethical considerations. pharmafeatures.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.